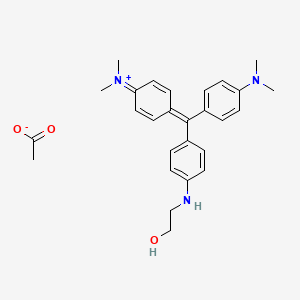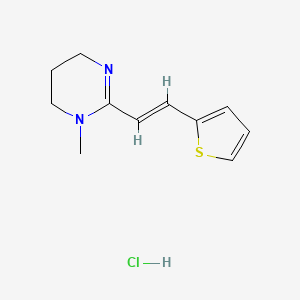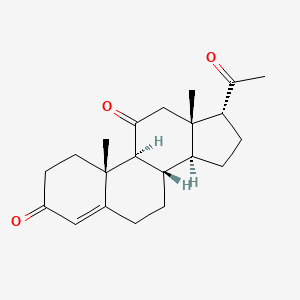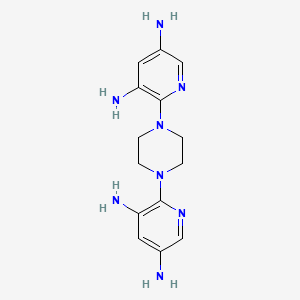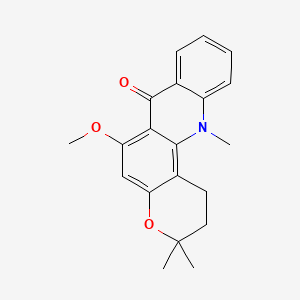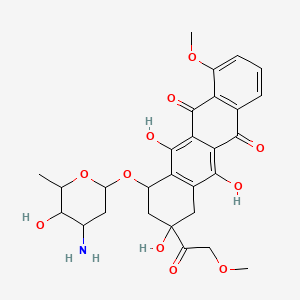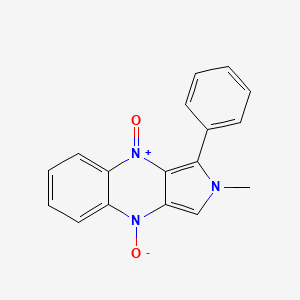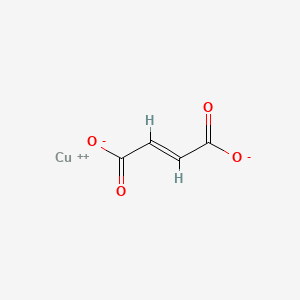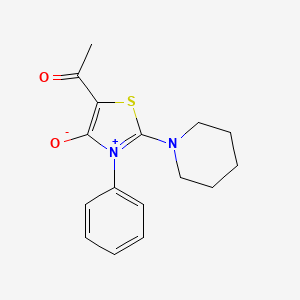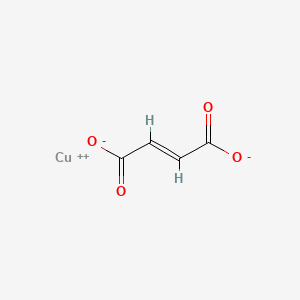
Copper(II) fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(II) fumarate is a coordination compound where copper ions are coordinated with fumarate ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Copper(II) fumarate can be synthesized through the reaction of copper(II) salts with fumaric acid. One common method involves dissolving copper(II) chloride in water and adding fumaric acid under stirring conditions. The reaction typically proceeds at room temperature, and the product is obtained by filtration and drying .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of solvents and reaction conditions can be optimized to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Copper(II) fumarate undergoes various chemical reactions, including thermal decomposition, reduction, and coordination reactions.
Common Reagents and Conditions:
Thermal Decomposition: When heated, this compound decomposes to form copper(I) fumarate and eventually metallic copper.
Reduction Reactions: this compound can be reduced using reducing agents such as hydrogen gas or hydrazine, leading to the formation of copper nanoparticles.
Major Products Formed:
Thermal Decomposition: Copper(I) fumarate and metallic copper.
Reduction Reactions: Copper nanoparticles.
Aplicaciones Científicas De Investigación
Copper(II) fumarate has several applications in scientific research:
Material Science: this compound is a precursor for the synthesis of copper nanoparticles, which have applications in electronics, sensors, and antimicrobial coatings.
Biological Applications: The compound’s nanozyme activities make it useful in colorimetric detection methods for glucose and epinephrine in human serum.
Mecanismo De Acción
The mechanism of action of copper(II) fumarate in catalytic and biological applications involves its ability to undergo redox reactions. The copper ions in the compound can alternate between different oxidation states, facilitating electron transfer processes. In biological systems, the compound’s nanozyme activities are attributed to the presence of active copper centers that can catalyze the dissociation of chemical bonds under specific pH conditions .
Comparación Con Compuestos Similares
- Copper(II) maleate
- Copper(II) malonate
- Copper(II) succinate
Comparison: Copper(II) fumarate is unique due to its fumarate ligand, which provides distinct structural and electronic properties compared to other copper(II) carboxylates. For instance, this compound does not undergo anion isomerization during thermal decomposition, unlike copper(II) maleate .
Propiedades
Número CAS |
27405-89-6 |
|---|---|
Fórmula molecular |
C4H2CuO4 |
Peso molecular |
177.60 g/mol |
Nombre IUPAC |
copper;(E)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.Cu/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; |
Clave InChI |
FXGNPUJCPZJYKO-TYYBGVCCSA-L |
SMILES isomérico |
C(=C/C(=O)[O-])\C(=O)[O-].[Cu+2] |
SMILES canónico |
C(=CC(=O)[O-])C(=O)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(3-Oxo-2,3-dihydro[1,3]thiazolo[3,2-a]benzimidazol-2-yl)diazenyl]benzoic acid](/img/structure/B12798613.png)
![1,3-Bis[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)-1,3-diazinane](/img/structure/B12798630.png)

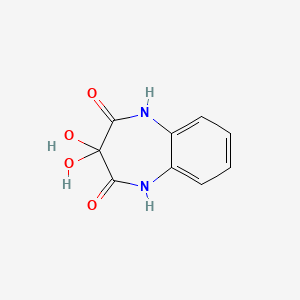
![4-[Bis(2-chloroethyl)amino]-2-(trifluoromethyl)benzaldehyde](/img/structure/B12798645.png)
